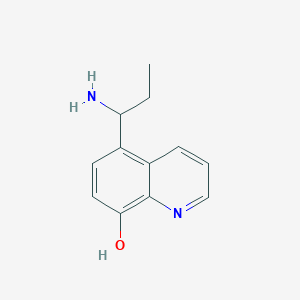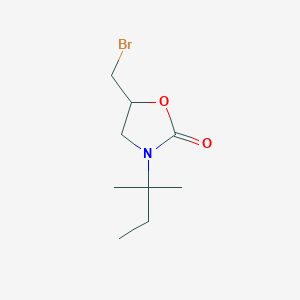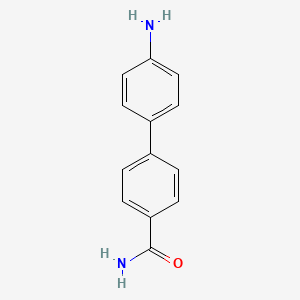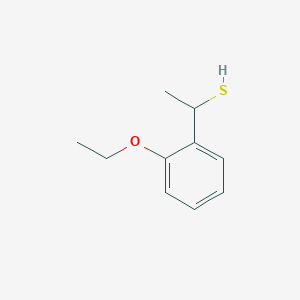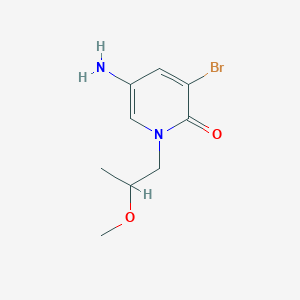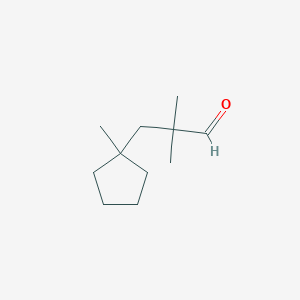
2,2-Dimethyl-3-(1-methylcyclopentyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(1-methylcyclopentyl)propanal is an organic compound with the molecular formula C₁₁H₂₀O. It is a branched aldehyde featuring a cyclopentyl ring, making it a unique structure in organic chemistry. This compound is often used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal typically involves the reaction of 1-methylcyclopentylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted to obtain the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by oxidation. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(1-methylcyclopentyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2,2-Dimethyl-3-(1-methylcyclopentyl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(1-methylcyclopentyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3-(1-methylcyclopentyl)propanal is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound’s unique structure allows it to fit into specific binding pockets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanal: A simpler aldehyde without the cyclopentyl ring.
3-(1-Methylcyclopentyl)propanal: Lacks the 2,2-dimethyl substitution.
2,2-Dimethyl-3-(cyclopentyl)propanal: Similar structure but without the methyl group on the cyclopentyl ring.
Uniqueness
2,2-Dimethyl-3-(1-methylcyclopentyl)propanal is unique due to its combination of a branched aldehyde and a cyclopentyl ring. This structure imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2,2-dimethyl-3-(1-methylcyclopentyl)propanal |
InChI |
InChI=1S/C11H20O/c1-10(2,9-12)8-11(3)6-4-5-7-11/h9H,4-8H2,1-3H3 |
InChI Key |
GNODFMFDCPUQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CC(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


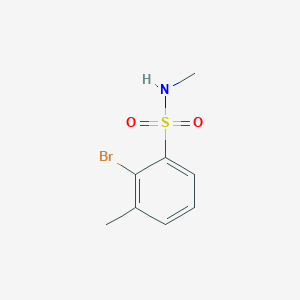
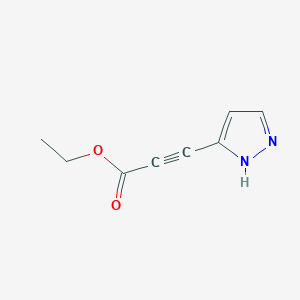
![3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13316544.png)
![1-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13316552.png)
![2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13316559.png)
![Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13316562.png)

